
4'-Methoxy-4-methyl-3-nitrobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to the rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl typically involves several steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.
Methylation: The methyl group can be added through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, methoxylation, and methylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as hydroxide ions, methanol, and appropriate catalysts.
Major Products Formed
Reduction: 4’-Methoxy-4-methyl-3-amino-1,1’-biphenyl.
Oxidation: 4’-Methoxy-4-carboxy-3-nitro-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mécanisme D'action
The mechanism of action of 4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-4’-nitro-1,1’-biphenyl: Similar structure but lacks the methyl group.
4-Methyl-1,1’-biphenyl: Similar structure but lacks the methoxy and nitro groups.
4-Methoxy-1,1’-biphenyl: Similar structure but lacks the methyl and nitro groups .
Uniqueness
4’-Methoxy-4-methyl-3-nitro-1,1’-biphenyl is unique due to the presence of all three functional groups (methoxy, methyl, and nitro) on the biphenyl scaffold
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO3/c1-10-3-4-12(9-14(10)15(16)17)11-5-7-13(18-2)8-6-11/h3-9H,1-2H3 |
Clé InChI |
LUJRXBPJCKLPLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


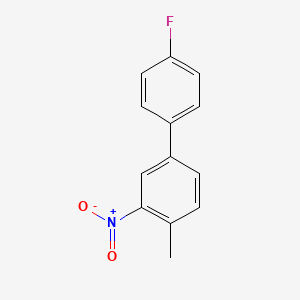
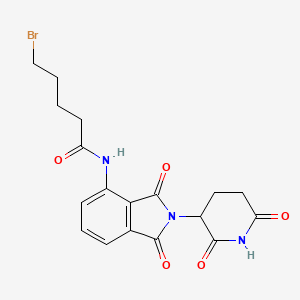
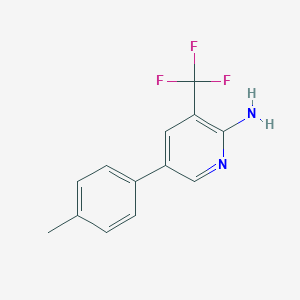
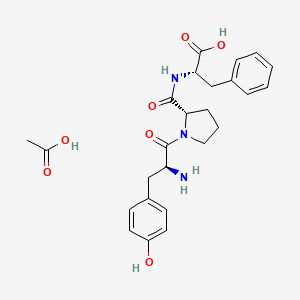
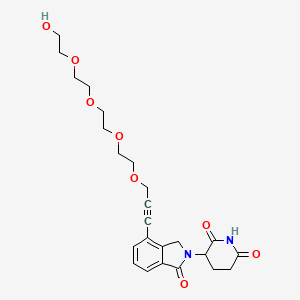
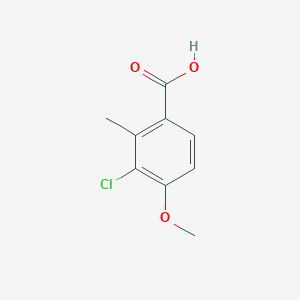
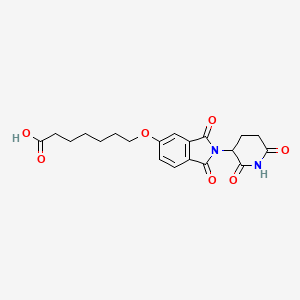

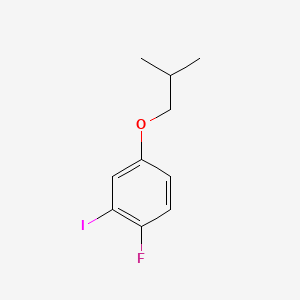
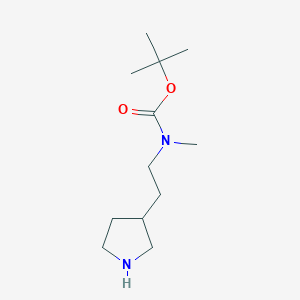
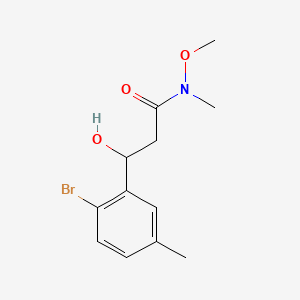
![3-(2,3-Difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14769240.png)
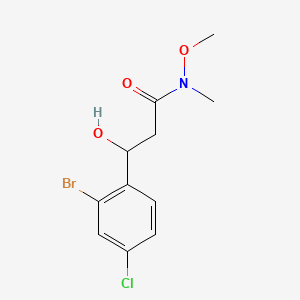
![Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14769249.png)
